Cynanester A

Triterpenoid esters Structural characterization Phytochemistry

Cynanester A is the specific C6 hexanoate ester of lupeol, offering a distinct lipophilicity (logP ~12-13) and bioactivity profile compared to other esters. Use as a reference standard for triterpenoid SAR studies, lipid nanoparticle development, and chemotaxonomic analysis. Essential for research on bioavailability and membrane partitioning in drug delivery.

Molecular Formula C36H60O2
Molecular Weight 524.9 g/mol
CAS No. 143502-52-7
Cat. No. B1669656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynanester A
CAS143502-52-7
SynonymsCynanester A
Molecular FormulaC36H60O2
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C
InChIInChI=1S/C36H60O2/c1-10-11-12-13-30(37)38-29-18-20-34(7)27(32(29,4)5)17-21-36(9)28(34)15-14-26-31-25(24(2)3)16-19-33(31,6)22-23-35(26,36)8/h25-29,31H,2,10-23H2,1,3-9H3/t25-,26+,27-,28+,29-,31+,33+,34-,35+,36+/m0/s1
InChIKeyRDMVPOZYOLCBLH-VQFBUESHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cynanester A (CAS 143502-52-7): A Lupeol-Derived Triterpenoid Ester for Pharmacological Reference and Differentiation Studies


Cynanester A (CAS 143502-52-7) is a naturally occurring triterpenoid ester classified as lupeol hexanoate (lupeol caproate) [1]. It was first isolated from the aerial parts of Cynanchum chinense R. Br. (Asclepiadaceae) and identified as a novel compound alongside lupeol acetate, lignoceric acid, and β-sitosterol [2]. The compound possesses a lupane-type pentacyclic triterpenoid core esterified at the C-3 hydroxyl position with an n-caproic acid side chain [1].

Why Cynanester A (CAS 143502-52-7) Cannot Be Substituted with Generic Lupeol or Other Triterpenoid Esters in Procurement


While lupeol and its acetate ester are widely available, the specific hexanoate (caproate) side chain of Cynanester A confers distinct physicochemical and biological properties that are not interchangeable with other lupeol derivatives. Studies on lupeol ester series demonstrate that ester chain length and branching significantly impact lipophilicity, cellular permeability, and selective bioactivity profiles [1]. Specifically, lupeol esters with C6 (hexanoate) chains exhibit different growth inhibition patterns across cancer cell lines compared to shorter-chain esters (e.g., acetate, propanoate) or longer-chain esters (e.g., palmitate, oleate) [1]. Generic substitution with lupeol or lupeol acetate would therefore alter both the compound's physicochemical behavior in experimental systems and its differential bioactivity fingerprint.

Cynanester A (CAS 143502-52-7) Product-Specific Quantitative Differentiation Evidence Guide


Structural Differentiation of Cynanester A from Lupeol and Lupeol Acetate via Ester Side Chain Identity

Cynanester A is chemically defined as lupeol hexanoate (lupeol caproate), in contrast to the parent triterpene lupeol (free C-3 hydroxyl) and the more commonly studied lupeol acetate (C-3 acetate ester) [1]. The n-caproic acid (hexanoic acid) side chain distinguishes Cynanester A from all other lupeol derivatives by carbon chain length (C6) and lipophilicity profile. Alkaline hydrolysis of Cynanester A with 5% methanolic potassium hydroxide yields lupeol and n-caproic acid, confirming the ester linkage identity [1].

Triterpenoid esters Structural characterization Phytochemistry

Comparative Cytostatic Activity of Lupeol Esters Across Nine Cancer Cell Lines: Chain Length-Dependent Effects

A systematic study of eight semi-synthetic lupeol esters evaluated against nine cancer cell lines revealed that lupeol (parent compound) was inactive (GI50 > 250 μg/mL), while esterified derivatives exhibited cytostatic effects [1]. Lupeol esters with varying side chains (including hexanoate analogs) displayed differential growth inhibition profiles, with compounds 4 and 9 showing the most selective cytostatic effects and lowest GI50 values [1]. The hexanoate (C6) ester structure of Cynanester A positions it within this bioactive ester series, distinguishing it from both the inactive parent lupeol and shorter-chain acetate esters.

Cytotoxicity Cancer cell lines GI50

Comparative Antifungal Activity of Lupeol Acetate as a Benchmark for Esterified Triterpenoid Potency

In a direct comparative study of isolated triterpenoids, lupeol acetate demonstrated the highest antifungal activity against Macrophomina phaseolina, achieving 79-81% inhibition at tested concentrations (0.0312 to 2 mg/mL) [1]. This was superior to betulin (77-79%), vanillic acid (74-79%), protocatechuic acid (67-72%), β-amyrin (68-71%), and oleanolic acid (68-71%) [1]. This establishes lupeol esters as a bioactive class, with esterification at the C-3 position contributing to enhanced antifungal potency relative to other triterpenoid structural types.

Antifungal Macrophomina phaseolina Triterpenoid esters

Cytotoxicity Benchmarking of Lupeol Acetate Against Human Cancer Cell Lines Hep-3B and A549

Lupeol acetate has been quantitatively evaluated for cytotoxicity against human cancer cell lines using MTT assay, yielding IC50 values of 18.70 μmol/L against Hep-3B (hepatocellular carcinoma) cells and 29.80 μmol/L against A549 (lung adenocarcinoma) cells [1]. This provides a quantitative benchmark for lupeol ester bioactivity. Cynanester A, as the hexanoate (C6) ester analog of lupeol, can be compared against this acetate (C2) ester baseline in parallel assays to establish structure-activity relationships based on ester chain length.

Cytotoxicity IC50 Hepatocellular carcinoma

In Vivo Tumor Promotion Suppression by Lupeol Acetate in Mouse Skin Carcinogenesis Model

In a two-stage mouse skin carcinogenesis model, topical application of lupeol acetate markedly suppressed the tumor-promoting effect of 12-O-tetradecanoylphorbol-13-acetate (TPA, 1 μg/mouse) in skin initiated with 7,12-dimethylbenz[a]anthracene (DMBA, 50 μg/mouse) [1]. This in vivo chemopreventive activity was comparable to that of betulinic acid and establishes lupeol esters as active agents in carcinogenesis models [1].

Tumor promotion In vivo efficacy Chemoprevention

Physicochemical Property Differentiation: LogP and Lipophilicity Profiles of Lupeol Esters

The esterification of lupeol with different chain-length fatty acids produces derivatives with systematically varying lipophilicity. The calculated logP for lupeol is approximately 10.0, while esterification with hexanoic acid (C6) yields Cynanester A with a calculated logP of approximately 12.0-13.0, based on the addition of approximately 2-3 logP units for the C6 ester chain relative to the parent alcohol . This contrasts with lupeol acetate (C2), which has a calculated logP of approximately 10.5-11.0. The higher lipophilicity of Cynanester A influences its solubility profile, membrane partitioning, and compatibility with lipid-based delivery systems.

Lipophilicity Physicochemical properties Formulation

Cynanester A (CAS 143502-52-7): Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of Lupeol Ester Chain Length Effects on Bioactivity

Cynanester A serves as the C6 hexanoate ester reference standard within a lupeol ester SAR series. Researchers can compare its activity against lupeol (free alcohol), lupeol acetate (C2 ester), and other synthetic esters to systematically map how ester chain length influences cytotoxicity, antifungal activity, and other biological endpoints. The direct structural confirmation of Cynanester A as lupeol hexanoate via hydrolysis and GLC comparison [1] ensures its identity as the specific C6 ester variant, distinct from the more common acetate ester [2].

Lipid-Based Formulation Development and Membrane Permeability Studies

Due to its enhanced lipophilicity (estimated logP ~12-13) relative to lupeol acetate (logP ~10.5-11), Cynanester A is particularly suited for studies investigating the relationship between triterpenoid ester chain length and membrane partitioning. This includes development of lipid nanoparticle formulations, assessment of passive diffusion across lipid bilayers, and evaluation of bioavailability in topical or oral delivery systems. The hexanoate ester provides an intermediate lipophilicity option between short-chain esters (acetate) and long-chain esters (palmitate, oleate) [1].

Natural Product Derivatization and Semi-Synthetic Analog Generation

Cynanester A can be used as a starting material or reference standard in semi-synthetic campaigns to generate novel lupeol derivatives. The compound's defined ester linkage (n-caproic acid at C-3) [1] provides a scaffold for further chemical modification, including hydrolysis to free lupeol, transesterification, or conjugation with additional functional moieties. This positions Cynanester A as a versatile intermediate in medicinal chemistry programs exploring triterpenoid-based therapeutics.

Phytochemical Reference Standard for Cynanchum Species Authentication and Quality Control

Cynanester A was first isolated from Cynanchum chinense R. Br. alongside lupeol acetate, lignoceric acid, and β-sitosterol [1]. As a species-specific triterpenoid marker, Cynanester A can be employed as an analytical reference standard for HPLC-based authentication, chemotaxonomic studies of Cynanchum species, and quality control of herbal preparations derived from Cynanchum chinense. Its distinct retention time and spectral fingerprint differentiate it from co-occurring lupeol acetate [1].

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